2,6-Dibromo-3,5-dimethylbenzoic acid
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Overview
Description
2,6-Dibromo-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H8Br2O2 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2 and 6 positions, and two methyl groups are substituted at the 3 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,5-dimethylbenzoic acid typically involves the bromination of 3,5-dimethylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of 2,6-dicarboxy-3,5-dimethylbenzoic acid.
Reduction: Formation of 3,5-dimethylbenzoic acid.
Scientific Research Applications
2,6-Dibromo-3,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzoic acid: Lacks the bromine atoms, making it less reactive in substitution reactions.
3,5-Dibromobenzoic acid: Lacks the methyl groups, affecting its steric and electronic properties.
2,4,6-Tribromobenzoic acid: Contains an additional bromine atom, leading to different reactivity and applications.
Uniqueness
2,6-Dibromo-3,5-dimethylbenzoic acid is unique due to the presence of both bromine atoms and methyl groups, which confer distinct reactivity and properties
Properties
Molecular Formula |
C9H8Br2O2 |
---|---|
Molecular Weight |
307.97 g/mol |
IUPAC Name |
2,6-dibromo-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C9H8Br2O2/c1-4-3-5(2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13) |
InChI Key |
HMWIYRMGYWGXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C(=O)O)Br)C |
Origin of Product |
United States |
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